molecular formula C7H11FO3 B3188659 Ethyl 4-fluoro-3-oxopentanoate CAS No. 227184-02-3

Ethyl 4-fluoro-3-oxopentanoate

Cat. No. B3188659
M. Wt: 162.16 g/mol
InChI Key: MSCSCKJODSCXBI-UHFFFAOYSA-N
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Patent
US06340757B1

Procedure details

To a solution in which 24.3 g of ethyl 4-fluoro-3-oxopentanoate had been dissolved in 330 ml of methanol were added 72.3 g of a 28 % sodium methoxide methanol solution and 15.6 g of formarnidine acetate, and the mixture was stirred at 50° C. for 3 hours. To the mixture was further added 7.81 g of formamidine acetate and after stirring the mixture at 50° C. for 4 hours, the mixture was cooled to 10° C. or lower. After cooling, 18.8 g of conc. sulfuric acid and 13.5 g of water were added to the reaction mixture. After stirring the mixture at 50° C. for 15 minutes, insolubles were removed by filtration and the filtrate was quantitated by the liquid chromatography internal standard method. As a result, 18.0 g of 6-(1-fluoroethyl)-4-pyrimidone was formed (yield: 84.6%).
Name
sodium methoxide methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
7.81 g
Type
reactant
Reaction Step Two
Quantity
18.8 g
Type
reactant
Reaction Step Three
Name
Quantity
13.5 g
Type
reactant
Reaction Step Three
Quantity
24.3 g
Type
reactant
Reaction Step Four
Quantity
330 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CO.C[O-].[Na+].C(O)(=O)C.[CH:10]([NH2:12])=[NH:11].S(=O)(=O)(O)O.O.[F:19][CH:20]([CH3:29])[C:21](=O)[CH2:22][C:23](OCC)=[O:24]>CO>[F:19][CH:20]([C:21]1[N:12]=[CH:10][NH:11][C:23](=[O:24])[CH:22]=1)[CH3:29] |f:0.1.2,3.4|

Inputs

Step One
Name
sodium methoxide methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.C[O-].[Na+]
Name
Quantity
15.6 g
Type
reactant
Smiles
C(C)(=O)O.C(=N)N
Step Two
Name
Quantity
7.81 g
Type
reactant
Smiles
C(C)(=O)O.C(=N)N
Step Three
Name
Quantity
18.8 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
13.5 g
Type
reactant
Smiles
O
Step Four
Name
Quantity
24.3 g
Type
reactant
Smiles
FC(C(CC(=O)OCC)=O)C
Name
Quantity
330 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 50° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
after stirring the mixture at 50° C. for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 10° C.
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
STIRRING
Type
STIRRING
Details
After stirring the mixture at 50° C. for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
insolubles were removed by filtration

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC(C)C1=CC(NC=N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: PERCENTYIELD 84.6%
YIELD: CALCULATEDPERCENTYIELD 84.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.